N-[4-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide
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Overview
Description
N-[4-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide is an aromatic amide and a member of the furan family. This compound is known for its unique structure, which includes a pyridinylamino group and a furan ring, making it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide typically involves the condensation of 2-pyridinylamine with a furan carboxylic acid derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or carbodiimides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
N-[4-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The pyridinylamino group can form hydrogen bonds with biological molecules, influencing various pathways. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[4-Methyl-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Phenyl]-3-Pyridinecarboxamide
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
N-[4-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide is unique due to its specific combination of a pyridinylamino group and a furan ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H13N3O3 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-[4-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H13N3O3/c21-16(20-15-5-1-2-10-18-15)12-6-8-13(9-7-12)19-17(22)14-4-3-11-23-14/h1-11H,(H,19,22)(H,18,20,21) |
InChI Key |
WABFRDGZSSCJPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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